Bupropion D9

Vue d'ensemble

Description

Bupropion D9: Comprehensive Analysis

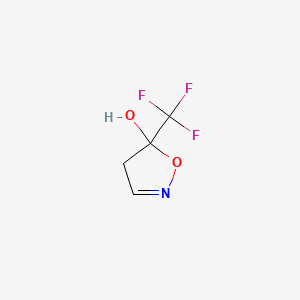

Bupropion, known for its brand names such as Wellbutrin, is an antidepressant medication that is also used to aid in smoking cessation. It is presumed to function as a dopamine-norepinephrine reuptake inhibitor, which contributes to its effectiveness in treating major depressive disorder (MDD) and as a smoking cessation aid . Bupropion's chemical structure is distinct from typical polycyclic antidepressants, which may explain its unique pharmacological profile compared to tricyclic antidepressants and psychostimulants .

Synthesis Analysis

The synthesis of bupropion is characterized by its novelty and simplicity. The chemical structure of bupropion is notably different from that of traditional polycyclic antidepressants, which may account for its distinct pharmacological effects. The synthesis process is designed to yield bupropion with its unique substructure, which is critical for its observed pharmacological differences when compared to other classes of antidepressants and psychostimulants .

Molecular Structure Analysis

Bupropion's molecular structure is relatively simple compared to other antidepressants. This simplicity in its structure is a key factor in its pharmacological profile, which includes the inhibition of dopamine and norepinephrine reuptake. The molecular structure of bupropion is crucial for its interaction with various neurotransmitter systems and is a fundamental aspect of its mechanism of action .

Chemical Reactions Analysis

Bupropion interacts with the central nervous system (CNS) by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters associated with mood and pleasure. It also has been found to noncompetitively inhibit nicotinic acetylcholine receptors (nAChRs), which may contribute to its efficacy as a smoking cessation agent . The chemical reactions involving bupropion in the CNS are complex and involve multiple neurotransmitter systems.

Physical and Chemical Properties Analysis

Bupropion's physical and chemical properties include its action as a weak CNS stimulant. It is marketed as an antidepressant and anti-smoking aid. Bupropion's effects on neurotransmitter systems, such as dopamine and norepinephrine, are central to its therapeutic effects. It has been shown to improve attention in healthy adults without affecting impulsive behavior, which may be related to its influence on neurotransmitter activity . Additionally, bupropion's ability to inhibit the reuptake of dopamine has been demonstrated to increase extracellular dopamine concentrations, particularly in the nucleus accumbens, which is associated with its antidepressant and stimulant effects .

Applications De Recherche Scientifique

Dopamine Transporter and Depression Treatment

Bupropion is often considered for treating major depression due to its supposed ability to block the dopamine transporter (DAT). However, research has raised questions about this mechanism, as bupropion shows a relatively low affinity for the DAT. A study using positron emission tomography (PET) with [11C]-RTI32 found that bupropion occupies less than 22% of DAT sites in patients with depression, suggesting the need to explore other mechanisms in bupropion treatment (Meyer et al., 2002).

Effects on Dopamine in Nucleus Accumbens

Chronic bupropion treatment has been shown to affect dopamine levels in the nucleus accumbens (NAC) of rats, a region associated with reward and pleasure. This effect was regionally selective, as it was not observed in the striatum. These findings indicate that bupropion's antidepressant-like effects may be linked to changes in dopamine levels in specific brain regions (Nomikos et al., 1992).

Posttraumatic Stress Disorder (PTSD) Treatment

A study on veterans with PTSD treated with bupropion showed that while it was well-tolerated and reduced depressive symptoms, PTSD symptoms remained mostly unchanged. This suggests that while bupropion can be effective in alleviating depressive symptoms in PTSD patients, it may not significantly impact PTSD symptoms directly (Cañive et al., 1998).

Drug-Drug Interactions and CYP2D6 Inhibition

Bupropion's interactions with CYP2D6, a key enzyme in drug metabolism, have been studied to understand its drug-drug interaction potential. Bupropion and its metabolites, including threo- and erythro-hydrobupropion, have been found to significantly downregulate CYP2D6 mRNA, indicating a potential for clinically relevant drug-drug interactions (Sager et al., 2017).

Impact on Serotonin and Norepinephrine Neurons

Bupropion's sustained administration alters the activity of serotonin and norepinephrine neurons, but not dopamine neurons in the rat brain. This effect might explain the delayed onset of action of bupropion in major depression, highlighting its unique impact on different neurotransmitter systems (Mansari et al., 2008).

Dopaminergic Mediation in Stimulus Effects

The dopaminergic mediation of bupropion's stimulus effects was investigated, emphasizing its similarity to other dopamine uptake inhibitors. This study supports the view that the behavioral effects of bupropion are primarily mediated by dopaminergic mechanisms (Terry & Katz, 1997).

Activation in Nucleus Accumbens During Monetary Reward Anticipation

A study found that bupropion significantly increased BOLD responses in the nucleus accumbens during anticipation of monetary gain in healthy adults. This suggests that bupropion enhances non-drug rewarding effects, which could be part of its therapeutic mechanism for patients with motivational deficits (Ikeda et al., 2019).

Mécanisme D'action

Target of Action

Bupropion D9 primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters are responsible for the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This compound also acts as a non-competitive nicotine receptor antagonist .

Mode of Action

This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This action prolongs the duration of these neurotransmitters within the neuronal synapse, leading to the downstream effects of these neurotransmitters . When used as an aid to smoking cessation, this compound is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake, which is thought to be involved in the reward pathways associated with nicotine .

Biochemical Pathways

This compound is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 . The majority of bupropion is cleared via reduction to threohydrobupropion (66%) and erythrohydrobupropion (6%) .

Pharmacokinetics

Following oral administration of bupropion hydrochloride tablets, peak plasma bupropion concentrations are usually achieved within 2 hours . Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Absorption is suggested to be between 80 and 90% .

Result of Action

The inhibition of norepinephrine and dopamine reuptake by this compound results in prolonged neurotransmitter action within the neuronal synapse, leading to increased locomotor activity and increased rates of responding in various schedule-controlled operant behavior tasks . When used as an aid to smoking cessation, this compound is thought to confer its anti-craving and anti-withdrawal effects by inhibiting dopamine reuptake .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual genetic variations, such as polymorphisms in metabolic enzymes, can significantly impact the pharmacokinetics and pharmacodynamics of this compound .

Safety and Hazards

Bupropion, particularly the immediate release formulation, carries a higher risk of seizure than many other antidepressants, hence caution is recommended in patients with a history of seizure disorder . Common adverse effects of bupropion with the greatest difference from placebo are dry mouth, nausea, constipation, insomnia, anxiety, tremor, and excessive sweating .

Orientations Futures

Bupropion is sometimes used as an add-on agent to first-line treatments of depression such as selective serotonin reuptake inhibitor (SSRI) medications when there is a treatment-failure or only partial response . Bupropion is also used off-label for the management of Attention/Deficit-Hyperactivity Disorder (ADHD) in adults with comorbid bipolar depression to avoid mood destabilization caused by typical stimulant medications used for the treatment of ADHD .

Propriétés

IUPAC Name |

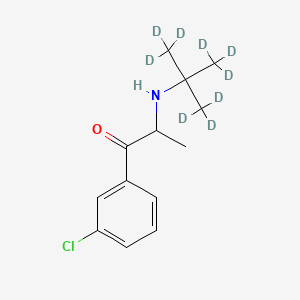

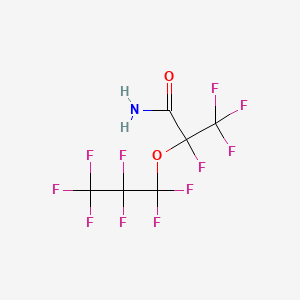

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-WVZRYRIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649420 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150988-80-0 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(4-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3031044.png)

![Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B3031051.png)

![Methyl{[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl}amine](/img/structure/B3031055.png)